molecular formula C12H13F2N3 B11734891 N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11734891
M. Wt: 237.25 g/mol
InChI Key: XWPWBMJBOUKMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with suitable reagents. For instance, the reaction of 3,5-difluorobenzaldehyde with ethylhydrazine can form the corresponding hydrazone, which upon cyclization yields the pyrazole ring.

    Introduction of the amine group: The amine group can be introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with an appropriate amine source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluorophenyl group or the pyrazole ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
  • N-[1-(3,5-difluorophenyl)ethyl]-2-methyl-2-(4-methyl-1-piperazinyl)-1-propanamine

Comparison: Compared to similar compounds, N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c1-2-17-8-12(7-16-17)15-6-9-3-10(13)5-11(14)4-9/h3-5,7-8,15H,2,6H2,1H3

InChI Key

XWPWBMJBOUKMSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.